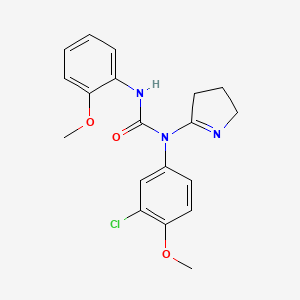
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O3 and its molecular weight is 373.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 364.84 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Urea Linkage : The urea moiety is synthesized through the reaction of isocyanates with amines.
- Substitution Reactions : The introduction of chloro and methoxy groups is achieved via halogenation and methoxylation techniques.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes.
- Receptor Modulation : The compound could potentially modulate receptors related to inflammation and cancer pathways.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 49.85 |
| Compound B | MCF7 | 0.95 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a comparative study, it was found to be effective against strains like Escherichia coli and Staphylococcus aureus.
| Microbial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.5 |
| S. aureus | 0.25 |
Case Studies
- Study on Anticancer Properties : In a recent study published in MDPI, researchers synthesized various derivatives of pyrazole compounds related to this structure and evaluated their anticancer activities. One derivative showed an IC50 value of 26 µM against a panel of cancer cell lines, indicating promising potential for further development .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds, revealing that modifications in substituents significantly affected their potency against microbial strains .
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-25-16-10-9-13(12-14(16)20)23(18-8-5-11-21-18)19(24)22-15-6-3-4-7-17(15)26-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHBPCSCNGVRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













